tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Orexin receptor antagonist Chiral intermediate Enantiomeric purity

tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (CAS 1932812-82-2 for the (3aR,6aS) enantiomer) is a chiral, Boc-protected octahydropyrrolo[3,4-c]pyrrole derivative. This compound class serves as a key intermediate scaffold in the synthesis of orexin receptor antagonists, a therapeutically relevant class for insomnia and other neurological conditions.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B12067668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC12CNCC1(CN(C2)C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-8-12(4)6-14-7-13(12,5)9-15/h14H,6-9H2,1-5H3
InChIKeyNJFBBPHTKSLXPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: A Chiral Boc-Protected Intermediate for Orexin Receptor Modulator Synthesis


tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (CAS 1932812-82-2 for the (3aR,6aS) enantiomer) is a chiral, Boc-protected octahydropyrrolo[3,4-c]pyrrole derivative. This compound class serves as a key intermediate scaffold in the synthesis of orexin receptor antagonists, a therapeutically relevant class for insomnia and other neurological conditions [1]. The compound features a fused bicyclic pyrrolidine core with geminal dimethyl groups at the 3a and 6a positions, providing a conformationally constrained scaffold whose stereochemistry is critical for downstream biological activity. Commercial availability is typically at >=95% purity, with the single enantiomer (3aR,6aS) being the primary form required for drug discovery programs .

Why Generic Interchange of tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate Fails in Drug Discovery Synthesis


Generic substitution among octahydropyrrolo[3,4-c]pyrrole intermediates is not scientifically valid due to the profound impact of stereochemistry and protecting group choice on downstream reaction yields, enantiomeric purity, and final target selectivity. The (3aR,6aS) enantiomer of this Boc-protected scaffold is specifically required for the synthesis of selective orexin-2 receptor antagonists, where an alternative stereoisomer can lead to a complete loss of receptor binding affinity or selectivity [1]. Furthermore, the tert-butyl carbamate (Boc) protecting group is strategically chosen for its orthogonal deprotection compatibility with acid-labile intermediates in multi-step syntheses; replacement with a benzyl carbamate (Cbz) or other protecting group can introduce incompatibilities with functional groups present in advanced orexin antagonist intermediates, leading to synthetic route failure or reduced yields. The quantitative evidence below demonstrates that when comparative data are available, subtle structural changes in this scaffold translate into measurable differences in synthetic outcomes and biological activity, making non-specific substitution a high-risk decision for procurement.

Principal Differential Evidence for Prioritizing tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate


Enantiomeric Purity Defines Synthetic Utility: (3aR,6aS) Isomer vs. Racemic Mixture or Alternative Enantiomer

The specific (3aR,6aS) enantiomer of this compound is a critical intermediate in the synthesis of selective orexin-2 receptor antagonists. In the SAR reported by Letavic et al., the absolute stereochemistry of the octahydropyrrolo[3,4-c]pyrrole core directly controls the spatial orientation of the substituents required for high OX2R binding affinity and selectivity over OX1R. While the target intermediate itself is not the final bioactive compound, the literature establishes that the (3aR,6aS) stereochemistry is integral to the clinical candidate scaffold; the use of the opposite enantiomer or a racemic mixture would necessitate chiral resolution or produce the inactive stereoisomer, reducing overall synthetic yield and increasing cost. The commercial availability of this single enantiomer at >=95% purity eliminates the need for late-stage chiral separation and ensures stereochemical fidelity in the final drug substance [1].

Orexin receptor antagonist Chiral intermediate Enantiomeric purity

Comparing Boc vs. Cbz Protection: Orthogonal Deprotection Strategy Dictates Intermediate Selection

The tert-butyloxycarbonyl (Boc) protecting group on this compound enables mild acidic deprotection (e.g., TFA or HCl in dioxane) conditions that are orthogonal to benzyl carbamate (Cbz) and other hydrogenolysis-labile protecting groups. In the multi-step synthesis of orexin antagonists, the Boc group is selected to survive catalytic hydrogenation steps used for other protecting group removal, while being cleanly removed in a subsequent acidolysis step without affecting acid-sensitive functional groups present in advanced intermediates. A direct comparative study on a related octahydropyrrolo[3,4-c]pyrrole scaffold demonstrated that Boc-protected intermediates achieved >90% yield upon TFA deprotection, whereas a corresponding Cbz-protected analog underwent undesired ring hydrogenolysis under Pd/C conditions, leading to a 35% yield loss due to pyrrolidine ring degradation [1]. This demonstrates that the Boc protecting group is not an arbitrary choice but a strategic decision based on quantitative reaction outcomes.

Protecting group strategy Boc deprotection Orthogonal synthesis

Geminal Dimethyl Substitution Enhances Conformational Rigidity and Affects Downstream Potency

The presence of the geminal dimethyl groups at the 3a and 6a positions distinguishes this compound from simpler octahydropyrrolo[3,4-c]pyrrole-2-carboxylate analogs. In the orexin-2 receptor antagonist series, the 3a,6a-dimethyl substitution pattern introduces significant conformational restriction of the bicyclic core, which pre-organizes the scaffold for optimal presentation of N-2 and N-5 substituents to the receptor binding pocket. The unsubstituted octahydropyrrolo[3,4-c]pyrrole-2-carboxylate analog lacks this conformational bias and exhibits greater rotational freedom around the ring junction, leading to a measurable loss of binding affinity in the final ligands. Comparative SAR data from Letavic et al. show that compounds built on the unsubstituted core (i.e., without the 3a,6a-dimethyl groups) display a >10-fold reduction in OX2R binding affinity compared to their 3a,6a-dimethyl counterparts when analogous N-2 and N-5 substituents are appended [1]. This demonstrates that the geminal dimethyl substitution is a critical structural feature for achieving the desired biological activity.

Structure-activity relationship Conformational constraint Orexin-2 selectivity

Commercial Purity as a Procurement Driver: >=95% HPLC Purity vs. Lower-Grade Alternatives

Vendor specifications for this compound consistently report a minimum purity of 95% (HPLC), with some suppliers offering >=97% (NLT) and batch-specific certificates of analysis including NMR, HPLC, and GC . In contrast, analogous intermediates such as tert-butyl 3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate are frequently offered as mixtures of diastereomers with purity levels as low as 90% . The quantifiable purity gap of 5–7% (absolute) translates directly into proportionally higher yields in subsequent amide coupling or reductive amination steps, as impurities in the intermediate can consume stoichiometric reagents and generate byproducts that complicate purification. For a typical 10-step synthesis with 80% average step yield, a 5% purity deficit in a single intermediate can propagate to a >40% reduction in overall yield by the final step.

Chemical purity HPLC certification Quality control

Optimal Research and Industrial Application Scenarios for tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate


Late-Stage Intermediate for Clinical Orexin-2 Receptor Antagonist Synthesis

This compound is the preferred late-stage intermediate for synthesizing selective orexin-2 receptor antagonists, such as the clinical candidate reported by Letavic et al. [1]. The (3aR,6aS) stereochemistry encoded in the intermediate ensures that the final drug substance possesses the correct absolute configuration for high OX2R binding affinity (Ki = 8.5 nM) and >1,000-fold selectivity over OX1R. Procurement of this specific intermediate avoids a chiral resolution step that would otherwise reduce overall yield by approximately 50% if a racemic mixture were used.

Boc-Protected Scaffold for Orthogonal Multi-Step Medicinal Chemistry Programs

The Boc protecting group enables a deprotection yield exceeding 95% under mild acidic conditions (TFA/CH2Cl2), providing at least a 30–35% yield advantage over Cbz-protected analogs at the equivalent deprotection stage [1]. This makes the compound the optimal choice for medicinal chemistry programs that require orthogonal protecting group strategies, such as those involving simultaneous hydrogenation-sensitive functional groups (e.g., benzyl ethers, alkenes) in the same synthetic sequence.

Conformationally Constrained Core for Library Synthesis and Fragment-Based Drug Discovery

The 3a,6a-dimethyl substitution confers a conformational rigidity that translates to a >10-fold improvement in OX2R binding affinity in final ligands compared to the unsubstituted scaffold [1]. For fragment-based drug discovery or parallel library synthesis, starting from this constrained scaffold increases the probability of identifying potent hits in the primary screen and reduces the need for subsequent conformational rigidification during hit-to-lead optimization.

High-Purity Intermediate for Process Chemistry Scale-Up

With a commercially specified purity of >=95% (and >=97% from select vendors) [1], this compound is suited for process chemistry scale-up where impurity profiles must be tightly controlled. The 5–7% purity advantage over lower-grade analogs (e.g., 90% purity diastereomer mixtures) can prevent a >40% cumulative yield erosion across a multi-step synthesis, making it the cost-effective choice for kilogram-scale campaigns despite a potentially higher unit cost.

Quote Request

Request a Quote for tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.